R-(-)-Mecamylamine Hydrochloride

Übersicht

Beschreibung

R-(-)-Mecamylamine Hydrochloride: is a chemical compound known for its pharmacological properties, particularly as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It has been studied for its potential therapeutic applications in various medical conditions, including hypertension and nicotine addiction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Mecamylamine Hydrochloride typically involves the reduction of 2-methyl-2-(3-pyridyl)propanenitrile. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Table 1: Substituents in Mecamylamine Derivatives

| Position | Possible Groups |

|---|---|

| R₁ | C₁–C₁₀ aliphatic, C₆–C₂₀ aromatic, heterocycles |

| R₂ | C₁–C₁₀ aliphatic, C₃–C₁₀ cycloaliphatic |

Functional Group Transformations

-

Amination : The hydroxyl group of intermediate bicyclo[2.2.1]heptan-2-ol is replaced with amino groups (e.g., -NHR₄ or -N(R₄)(R₅)) via nucleophilic substitution. This step is critical for introducing stereochemical specificity .

-

Reductive Amination : Azide intermediates are reduced to amines using catalytic hydrogenation or Staudinger reactions, followed by alkylation to form secondary or tertiary amines.

Stereochemical Interactions

R-(-)-Mecamylamine exhibits distinct binding interactions compared to its S-(+)-enantiomer, as shown by NMR and molecular docking studies :

-

Luminal (L) Binding Sites : The R-enantiomer interacts with α4-Glu266 and α4-Ile268 in the (α4)₃(β2)₂ nAChR stoichiometry via van der Waals contacts and hydrogen bonding (MolDock score: −28 kJ/mol) .

-

Nonluminal (NL) Sites : It binds β2-Val230 and α4-Thr296 in TM domains, affecting ion channel gating (Figure 1).

Table 2: Molecular Docking Scores for R-(-)-Mecamylamine

| Binding Site | Location | MolDock Score (kJ/mol) |

|---|---|---|

| α4-TM3-intrasubunit | TM3 (Thr296) | −36/−37 |

| β2-intersubunit | TM1 (Val230) | −31/−27 |

| α4/β2-intersubunit | TM1 (Leu235) | −25/−27 |

Structural Confirmation

-

NMR Spectroscopy : Chemical shift changes in α4-Leu239 (Δδ = 0.12 ppm) and β2-Val230 (Δδ = 0.09 ppm) confirm interactions with nAChR transmembrane domains .

-

LC-MS/MS : Quantification in plasma uses MRM transitions at m/z 168.1 → 137.1, with a validated linear range of 1–500 ng/mL .

Stability Studies

R-(-)-Mecamylamine hydrochloride remains stable in methanol and aqueous solutions (pH 3–7) but degrades under alkaline conditions (pH > 9) due to amine oxidation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

R-(-)-Mecamylamine acts primarily as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are pivotal in numerous physiological processes. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system (CNS) disorders at lower doses than those typically required for peripheral effects. The compound's mechanism involves binding to nAChRs, inhibiting their activation by acetylcholine, which can lead to various therapeutic outcomes depending on the targeted condition .

Therapeutic Uses

The therapeutic applications of R-(-)-mecamylamine hydrochloride extend across several domains:

-

Addiction Treatment :

- Nicotine Dependence : R-(-)-mecamylamine has been evaluated for its effectiveness in smoking cessation programs. It blocks α3β4 nicotinic receptors in the brain, which are implicated in nicotine addiction. Clinical studies have shown that it can help reduce cravings and withdrawal symptoms associated with quitting smoking .

- Alcoholism : Preliminary studies suggest that mecamylamine may also be beneficial in treating alcohol dependence by modulating reward pathways in the brain .

-

Neurological Disorders :

- Tourette Syndrome : R-(-)-mecamylamine has been investigated for its potential to alleviate tics and associated behavioral issues in Tourette syndrome patients, showing improvements in concentration and mood without significantly reducing tic frequency .

- Mood Disorders : The compound has been studied for its efficacy in treating major depressive disorder and anxiety disorders, particularly when conventional treatments have failed .

- Cognitive Impairment :

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effectiveness of this compound:

- Smoking Cessation : A double-blind placebo-controlled trial demonstrated that participants receiving mecamylamine showed a significantly higher rate of smoking cessation compared to those receiving a placebo. The study highlighted the compound's role in reducing cravings and withdrawal symptoms .

- Tourette Syndrome : In a cohort of children with Tourette syndrome, treatment with R-(-)-mecamylamine resulted in improved emotional regulation and social functioning without exacerbating tic symptoms. This study underscores the potential of mecamylamine as an adjunct therapy for managing Tourette's-related behavioral issues .

Comparative Efficacy of Stereoisomers

R-(-)-Mecamylamine is one of two stereoisomers of mecamylamine; the other being S-(+)-mecamylamine. Research indicates that these isomers may have distinct pharmacological profiles:

| Property | R-(-)-Mecamylamine | S-(+)-Mecamylamine |

|---|---|---|

| nAChR Selectivity | Non-selective | Potentially selective |

| CNS Penetration | High | High |

| Therapeutic Applications | Addiction, Mood Disorders | ADHD, Cognitive Impairment |

| Side Effects | Fewer peripheral effects | More pronounced effects |

This table illustrates how each isomer may be leveraged differently based on their unique pharmacological characteristics.

Wirkmechanismus

Mechanism: R-(-)-Mecamylamine Hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors and blocking the action of acetylcholine. This inhibition prevents the depolarization of neurons, thereby reducing neuronal excitability.

Molecular Targets and Pathways: The primary molecular targets are the nicotinic acetylcholine receptors located in the central and peripheral nervous systems. By blocking these receptors, this compound modulates neurotransmitter release and neuronal signaling pathways involved in addiction and hypertension.

Vergleich Mit ähnlichen Verbindungen

Hexamethonium: Another nicotinic receptor antagonist used in the treatment of hypertension.

Trimethaphan: A ganglionic blocker with similar pharmacological properties.

Bupropion: Although primarily an antidepressant, it also acts as a nicotinic receptor antagonist.

Uniqueness: R-(-)-Mecamylamine Hydrochloride is unique in its non-selective, non-competitive antagonism of nicotinic receptors. Unlike other similar compounds, it has a broader spectrum of action, affecting multiple subtypes of nicotinic receptors. This broad activity profile makes it a valuable tool in both research and therapeutic applications.

Biologische Aktivität

Fepradinol, a synthetic organic compound with the chemical formula C₁₂H₁₅NO₂, is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article explores the biological activity of Fepradinol, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Fepradinol exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Fepradinol does not significantly inhibit prostaglandin E₂ biosynthesis, suggesting a unique mechanism that may contribute to its anti-inflammatory effects without typical side effects associated with COX inhibition .

Key Findings on Mechanism:

- Inhibition of Inflammation : Fepradinol effectively reduces zymosan-induced paw edema in rat models, indicating its potential to mitigate inflammation .

- Non-Sympathomimetic Activity : It distinguishes itself from other compounds by not exhibiting sympathomimetic activity, which can lead to fewer cardiovascular side effects.

Anti-Inflammatory Activity

Fepradinol has been shown to possess potent anti-inflammatory properties in various animal models. A comparative study demonstrated that Fepradinol and indometacin were effective in preventing carrageenin-induced inflammation in rats. Notably, Fepradinol acted on both the exudate and the increase of protein levels associated with inflammation, while also reducing leukocyte counts .

Table 1: Comparative Efficacy of Fepradinol and Indometacin

| Compound | Action on Inflammation | Effect on Prostaglandin Synthesis | Leukocyte Reduction |

|---|---|---|---|

| Fepradinol | Yes | No significant inhibition | Yes |

| Indometacin | Yes | Yes | Yes |

Case Studies and Research Findings

Several studies have investigated the efficacy of Fepradinol in treating inflammatory conditions:

- Acute Inflammatory Models : In a study involving rats, Fepradinol was shown to inhibit both early and late stages of concanavalin A-induced edema, outperforming indometacin and piroxicam in early-stage inflammation control .

- Diarrhea Induction Models : Fepradinol prevented diarrhea induced by endotoxin injection and castor oil administration in animal models, further supporting its anti-inflammatory profile .

- In Vitro Studies : Research indicated that Fepradinol did not inhibit prostaglandin biosynthesis from arachidonic acid in vitro, reinforcing the idea that its anti-inflammatory action is mediated through alternative pathways .

Therapeutic Applications

Fepradinol is primarily utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Its ability to reduce joint inflammation makes it a candidate for treating arthritis-related pain.

- Musculoskeletal Pain : Given its efficacy in reducing pain without significant gastrointestinal side effects compared to traditional NSAIDs, it may be beneficial for chronic musculoskeletal conditions .

Eigenschaften

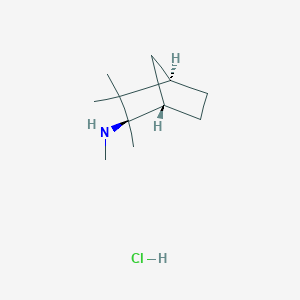

IUPAC Name |

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GITWGATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493914 | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-31-6 | |

| Record name | (-)-Mecamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107596-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (-)-Mecamylamine Hydrochloride exert its effects on the nervous system?

A1: (-)-Mecamylamine Hydrochloride acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β4 and α4β2 receptor subtypes. [] This binding prevents acetylcholine from binding to these receptors, effectively blocking cholinergic neurotransmission at both ganglionic and central nervous system sites. [, ]

Q2: What are the downstream consequences of nAChR antagonism by (-)-Mecamylamine Hydrochloride?

A2: The blockade of nAChRs by (-)-Mecamylamine Hydrochloride leads to a range of physiological effects, including:

- Inhibition of Sympathetic Nervous System Activity: (-)-Mecamylamine Hydrochloride's ability to block ganglionic transmission results in a decrease in sympathetic nerve activity. This property underlies its historical use as a potent antihypertensive agent. [, , ]

- Modulation of Neurotransmitter Release: nAChRs are involved in the regulation of various neurotransmitters. Consequently, (-)-Mecamylamine Hydrochloride can influence the release of dopamine, norepinephrine, and other neurotransmitters, contributing to its potential effects on mood, cognition, and reward pathways. [, , ]

- Impact on Cellular Processes: Beyond neuronal signaling, nAChRs are expressed on non-neuronal cells, including immune cells and cells within the gastrointestinal tract. (-)-Mecamylamine Hydrochloride's actions on these receptors can influence processes like inflammation and gut motility. [, , ]

Q3: What is the molecular formula and weight of (-)-Mecamylamine Hydrochloride?

A3: The molecular formula of (-)-Mecamylamine Hydrochloride is C11H22ClN. Its molecular weight is 203.75 g/mol. []

Q4: Are there any specific structural features of (-)-Mecamylamine Hydrochloride that contribute to its activity?

A4: The presence of a chiral center in (-)-Mecamylamine Hydrochloride leads to the existence of two enantiomers. Notably, the (-)-enantiomer exhibits a higher affinity for nAChRs compared to its (+)-counterpart. [] This stereospecificity highlights the importance of chirality in determining the pharmacological activity of (-)-Mecamylamine Hydrochloride.

Q5: Has the absolute configuration of (-)-Mecamylamine Hydrochloride been determined?

A5: Yes, the absolute configuration of (-)-Mecamylamine Hydrochloride has been elucidated using X-ray diffraction analysis. This technique revealed the spatial arrangement of atoms within the molecule, providing valuable insights into its three-dimensional structure. []

Q6: How is (-)-Mecamylamine Hydrochloride absorbed and distributed in the body?

A6: (-)-Mecamylamine Hydrochloride is well-absorbed following oral administration. [] It readily crosses the blood-brain barrier, allowing it to exert its effects on both peripheral and central nAChRs. []

Q7: What are the primary routes of metabolism and excretion for (-)-Mecamylamine Hydrochloride?

A7: (-)-Mecamylamine Hydrochloride undergoes limited metabolism in the liver. A significant portion of the drug is excreted unchanged in the urine. []

Q8: What are the potential side effects associated with (-)-Mecamylamine Hydrochloride?

A8: Due to its potent blockade of the autonomic nervous system, (-)-Mecamylamine Hydrochloride can elicit a range of side effects, including:

- Gastrointestinal Disturbances: Constipation, dry mouth, and difficulty swallowing are common side effects. [, , ]

- Cardiovascular Effects: Postural hypotension (a drop in blood pressure upon standing) can occur due to the inhibition of sympathetic tone. [, ]

- Central Nervous System Effects: Dizziness, blurred vision, and sedation are possible central nervous system side effects. [, ]

- Neuromuscular Complications: In rare cases, (-)-Mecamylamine Hydrochloride has been associated with tremor, anxiety, and even convulsions. []

Q9: What are the potential long-term effects of (-)-Mecamylamine Hydrochloride use?

A9: While short-term use of (-)-Mecamylamine Hydrochloride has been explored in various clinical contexts, its potential long-term effects are not fully understood. Further research is needed to establish the safety and tolerability of this compound with chronic administration.

Q10: What are some of the key research applications of (-)-Mecamylamine Hydrochloride?

A10: (-)-Mecamylamine Hydrochloride has proven to be a valuable tool in dissecting the roles of nAChRs in various physiological and pathological processes. Some notable research applications include:

- Investigating Nicotine Addiction: (-)-Mecamylamine Hydrochloride has been used extensively to study the mechanisms underlying nicotine dependence and to explore potential pharmacotherapies for smoking cessation. [, ]

- Exploring Cognitive Enhancement: Given the involvement of nAChRs in learning, memory, and attention, (-)-Mecamylamine Hydrochloride has been studied for its potential to modulate cognitive function, particularly in conditions like schizophrenia. [, , ]

- Understanding Pain Pathways: The presence of nAChRs on pain-transmitting neurons has prompted investigations into the analgesic properties of (-)-Mecamylamine Hydrochloride and its potential role in managing chronic pain conditions. [, ]

Q11: What are some future directions for research on (-)-Mecamylamine Hydrochloride?

A11: Despite its long history of use, (-)-Mecamylamine Hydrochloride continues to be a subject of ongoing investigation. Future research directions include:

- Developing More Selective nAChR Antagonists: Designing compounds that target specific nAChR subtypes with greater selectivity could lead to improved therapeutic outcomes and reduced side effects. []

- Exploring Novel Drug Delivery Systems: Optimizing the delivery of (-)-Mecamylamine Hydrochloride to specific target tissues could enhance its efficacy and minimize off-target effects. []

- Investigating Combination Therapies: Combining (-)-Mecamylamine Hydrochloride with other pharmacological agents could lead to synergistic effects in treating complex conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.